molecular formula C₃₆H₄₆N₈O₂ B1144952 达拉他韦二脱羧甲基衍生物 CAS No. 1009119-18-9

达拉他韦二脱羧甲基衍生物

货号: B1144952
CAS 编号: 1009119-18-9
分子量: 622.8
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N’-Didescarboxymethyl Daclatasvir: is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is characterized by the removal of carboxymethyl groups from the parent molecule, Daclatasvir, resulting in a unique structure with distinct chemical properties .

科学研究应用

Chemistry: N,N’-Didescarboxymethyl Daclatasvir is used as a reference standard in analytical chemistry for the quantification and identification of related compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between antiviral agents and viral proteins. It serves as a tool to investigate the binding affinity and specificity of antiviral compounds .

Medicine: N,N’-Didescarboxymethyl Daclatasvir is explored for its potential therapeutic applications in treating HCV infections. It is used in preclinical studies to evaluate its efficacy and safety profile compared to other antiviral agents .

Industry: In the pharmaceutical industry, this compound is used in the development and optimization of antiviral drugs. It serves as a benchmark for quality control and regulatory compliance .

作用机制

Target of Action

N,N’-Didescarboxymethyl Daclatasvir, a derivative of Daclatasvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . Its primary target is NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus particles .

Mode of Action

N,N’-Didescarboxymethyl Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The binding of N,N’-Didescarboxymethyl Daclatasvir to NS5A disrupts the biochemical pathways involved in the replication of the HCV RNA genome and the assembly of the virus particles . This disruption prevents the formation of new HCV replication complexes, thereby inhibiting the replication of the virus .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The result of N,N’-Didescarboxymethyl Daclatasvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of N,N’-Didescarboxymethyl Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Strong inhibitors of cytochrome P450 3A4 require a reduction in the dose of daclatasvir from 60 to 30 mg once daily . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase in the dose of daclatasvir from 60 to 90 mg once daily . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Didescarboxymethyl Daclatasvir involves multiple steps, starting from the parent compound, Daclatasvir. The process typically includes selective deprotection and functional group transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of N,N’-Didescarboxymethyl Daclatasvir follows similar synthetic routes but on a larger scale. The process is scaled up using batch or continuous flow reactors, ensuring consistent quality and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process .

化学反应分析

Types of Reactions: N,N’-Didescarboxymethyl Daclatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

相似化合物的比较

Uniqueness: N,N’-Didescarboxymethyl Daclatasvir is unique due to the removal of carboxymethyl groups, which alters its chemical properties and potentially its biological activity. This modification allows for the exploration of new therapeutic applications and the development of novel antiviral agents .

属性

CAS 编号

1009119-18-9

分子式

C₃₆H₄₆N₈O₂

分子量

622.8

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。